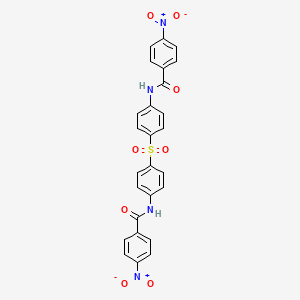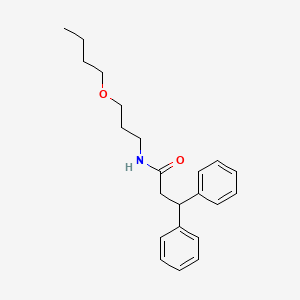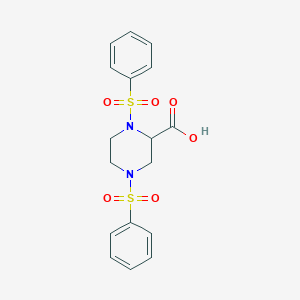
N,N'-(sulfonyldi-4,1-phenylene)bis(4-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(sulfonyldi-4,1-phenylene)bis(4-nitrobenzamide), commonly known as DAPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DAPS is a sulfonamide-based compound that has been synthesized using various methods and has been extensively studied for its various biological and physiological effects.
Wirkmechanismus
The mechanism of action of DAPS is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth, inflammation, and bacterial infections. DAPS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth of cancer cells. It has also been shown to inhibit the activity of various inflammatory cytokines, including TNF-α and IL-6. Additionally, DAPS has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
DAPS has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of various inflammatory cytokines. Additionally, DAPS has been shown to have antibacterial properties by inhibiting the growth of various bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DAPS is its potential applications in the treatment of cancer, inflammation, and bacterial infections. Additionally, DAPS is relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of DAPS is its potential toxicity. DAPS has been shown to have cytotoxic effects on various cells, including normal cells. Additionally, the mechanism of action of DAPS is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are various future directions for the study of DAPS. One direction is to further investigate the mechanism of action of DAPS. Understanding the mechanism of action may lead to the development of more effective treatments for cancer, inflammation, and bacterial infections. Another direction is to investigate the potential applications of DAPS in combination with other drugs or therapies. Additionally, further studies are needed to investigate the potential toxicity of DAPS and to develop ways to minimize its toxicity.
Synthesemethoden
DAPS can be synthesized using various methods, including the reaction of sulfanilamide with 4-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of triethylamine. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
DAPS has been extensively studied for its various biological and physiological effects. It has been shown to have potential applications in the treatment of cancer, inflammation, and bacterial infections. DAPS has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of various inflammatory cytokines. Additionally, DAPS has been shown to have antibacterial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O8S/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)39(37,38)24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXQMKDLONSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)


![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)

![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)